3-Ethyl-3-benzyl-2-piperidinone

anticonvulsant sodium channel GABAA receptor

Many piperidinone analogs fail to recapitulate sodium channel blockade, forcing researchers to manage multiple compounds for comprehensive anticonvulsant profiling. 3-Ethyl-3-benzyl-2-piperidinone (3-BEP) resolves this by combining GABAA receptor potentiation with use-dependent sodium current inhibition in a single molecule. • Dual mechanism validated in cultured rat hippocampal neurons (Na+ IC50 = 487 μM; GABAA EC50 = 575 μM) enables simultaneous evaluation of inhibitory and excitability-reducing strategies. • MES seizure model ED50 of 37 mg/kg with a protective index of 7.05, surpassing phenobarbital (PI 4.00) and valproic acid (PI 2.12). • Structurally essential 3-benzyl-3-ethyl substitution confers sodium channel activity absent in 3,3-diethyl and pyrrolidinone analogs - verified by SAR for unambiguous positive control use.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B1247506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-benzyl-2-piperidinone
Synonyms3,3-BEP
3-benzyl-3-ethyl-2-piperidinone
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCC1(CCCNC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c1-2-14(9-6-10-15-13(14)16)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,15,16)
InChIKeyYRRAGWMKWZMPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-BEP: Dual-Mechanism Anticonvulsant Piperidinone


3-Ethyl-3-benzyl-2-piperidinone (3-BEP) is a 3,3-disubstituted δ-valerolactam belonging to a family of α-substituted lactams and thiolactams that exhibit potent in vivo anticonvulsant activity in mice [1]. Unlike many class members that act exclusively as positive allosteric modulators of the GABAA receptor, 3-BEP additionally inhibits voltage-dependent sodium channels, establishing it as a dual-mechanism experimental anticonvulsant with a distinct pharmacological fingerprint [2].

Dual GABAA PAM and voltage-gated Na+ channel inhibitor
Distinct pharmacophore within 3,3-disubstituted lactam class
For seizure model and ion channel pharmacology studies

Structural Specificity of 3-BEP vs. Generic Analogs


Within the 3,3-disubstituted lactam class, seemingly minor structural variations produce profound mechanistic divergence. Compounds such as 3,3-diethyl-2-piperidinone and 3,3-diethyl-2-pyrrolidinone (diethyl-lactam) enhance GABAA receptor function but are devoid of sodium channel blocking activity [1]. In contrast, the specific 3-benzyl-3-ethyl substitution pattern of 3-BEP confers a dual pharmacophore capable of both GABAA potentiation and use-dependent sodium current inhibition [1][2]. Procuring a generic piperidinone or pyrrolidinone analog therefore risks losing the sodium channel component that is critical to 3-BEP’s distinct anticonvulsant profile, particularly its superior efficacy in the maximal electroshock (MES) seizure model [3].

Diethyl-lactam analogs may lack sodium channel block, shifting mechanism to GABAA-only modulation.

Generic piperidinones or pyrrolidinones may not reproduce the dual pharmacophore; anticonvulsant profile can differ.

3-benzyl-3-ethyl substitution is critical; minor structural changes risk loss of use-dependent Na+ current inhibition.

Quantitative Differentiation: 3-BEP vs. Analogs


Dual GABAA and Sodium Channel Inhibition vs. Diethyl-Lactam

3-BEP inhibits voltage-dependent sodium currents in cultured rat hippocampal neurons with an apparent IC50 of 487 µM at a holding potential of -60 mV, a concentration comparable to its EC50 for GABAA receptor-mediated chloride current potentiation (575 µM) [1]. In contrast, the structurally related 3,3-diethyl-2-pyrrolidinone (diethyl-lactam) exhibits no sodium current inhibition and exerts its anticonvulsant effects solely through GABAA receptor modulation [1][2].

Dual GABAA / Na+ Inhibition
Head-to-head
3-BEP
IC50 Na+ 487 µM
GABAA EC50 575 µM
Diethyl-lactam
No Na+ inhibition
GABAA EC50 ~1–2 mM
Supports dual-mechanism research tool differentiation
Whole-cell voltage clamp, hippocampal neurons
anticonvulsant sodium channel GABAA receptor

Sodium Channel Inhibition Specificity vs. Related Lactams

At a concentration of 600 µM, 3-BEP shifted the steady-state inactivation curve of voltage-dependent sodium channels from V50 = -65.3 mV to -72.0 mV (a hyperpolarizing shift of 6.7 mV) and slowed the recovery time constant from τ = 4.9 ms to 12.8 ms (2.6-fold slowing) [1]. Under the same recording conditions, three closely related compounds—3,3-diethyl-2-piperidinone, α-ethyl-α-methyl-γ-thiobutyrolactone (α-EMTBL), and 3-phenyl-2-pyrrolidinone—produced no measurable sodium current inhibition, demonstrating that this activity is not a class-wide property [1].

Na+ Channel Specificity
Head-to-head
3-BEP (600 µM)
V50 shift −6.7 mV
Recovery τ slowed 2.6×
Related lactams
No Na+ current inhibition at 600 µM
Supports substitution-dependent sodium channel activity review
Steady-state inactivation assay
structure-activity relationship sodium channel piperidinone

Superior Protective Index in Maximal Electroshock Model

In the mouse maximal electroshock (MES) seizure model, 3-BEP (compound 4c) exhibited an ED50 of 37 mg/kg (95% CL 25–56) with a protective index (PI = TD50/ED50) of 7.05, reflecting a wide safety margin [1]. For comparison, the clinically used antiepileptic drugs ethosuximide, valproic acid, and phenobarbital have reported PI values of 2.35, 2.12, and 4.00, respectively, in the pentylenetetrazole (PTZ) model [2]. Although direct MES PI values for these drugs are not reported in the same study, 3-BEP's PI of 7.05 markedly exceeds the PI of ethosuximide and valproic acid and is 1.8-fold higher than that of phenobarbital in the PTZ test, indicating a superior margin between anticonvulsant efficacy and rotorod neurotoxicity [1][2].

Protective Index (MES)
Reported
PI 7.05
ED50 37 mg/kg (MES)
3.0× vs ethosuximide, 3.3× vs valproic acid, 1.8× vs phenobarbital (PTZ model context)
Reported protective index context for MES research
Cross-study comparison; PTZ vs MES model context
maximal electroshock protective index anticonvulsant efficacy

Differential Seizure Suppression in Picrotoxin-Treated Slices

In the hippocampal-entorhinal cortical slice preparation, 3,3-diethyl-2-pyrrolidinone (diethyl-lactam) suppressed low Mg2+-induced seizure-like discharges with IC50 values of 1.1 mM (4-AP model) and 2.1 mM (low Mg2+ model), but this suppression was completely abolished by the GABAA antagonist picrotoxin [1]. In contrast, 3-BEP failed to suppress seizures in the low Mg2+/picrotoxin model, a finding consistent with its GABAA-independent, sodium channel-dependent mechanism of action [1].

Picrotoxin Sensitivity
Head-to-head
3-BEP
No seizure suppression in low Mg2+/picrotoxin model
Diethyl-lactam
IC50 1.1–2.1 mM; suppression abolished by picrotoxin
Supports GABAA-independent mechanism studies
Hippocampal slice, 4-AP/low Mg2+ models
hippocampal slice picrotoxin seizure model

3-BEP: Research and Industrial Applications


Dual-Mechanism Anticonvulsant Screening in Seizure Models

3-BEP is ideally suited for preclinical efficacy studies in the maximal electroshock (MES) seizure model, where its ED50 of 37 mg/kg and protective index of 7.05 provide a quantifiable advantage over clinically used anticonvulsants such as ethosuximide and valproic acid [1]. Its dual GABAA/sodium channel mechanism allows simultaneous evaluation of both inhibitory and excitability-reducing anticonvulsant strategies in a single compound [2].

SAR of Sodium Channel Inhibition by 3,3-Disubstituted Lactams

Because sodium current inhibition is absent in structurally analogous compounds—including 3,3-diethyl-2-piperidinone, α-EMTBL, and 3-phenyl-2-pyrrolidinone—3-BEP serves as the critical positive control for identifying the minimal pharmacophore required for sodium channel activity within the lactam chemotype [1]. This SAR specificity makes it indispensable for medicinal chemistry programs targeting voltage-gated sodium channels.

GABAA-Dependent vs. Independent Mechanisms in Brain Slices

In hippocampal-entorhinal cortical slice preparations, 3-BEP’s inability to suppress picrotoxin-resistant seizures, combined with its robust sodium channel modulation, enables researchers to dissect GABAA-dependent from GABAA-independent anticonvulsant pathways [1]. This application is particularly valuable for studying drug-resistant epilepsy circuits where GABAA-targeting agents fail.

In Vivo Neurotoxicity Profiling by Protective Index

With a protective index (PI) of 7.05 in the MES test—exceeding that of phenobarbital (PI 4.00), ethosuximide (PI 2.35), and valproic acid (PI 2.12) in the PTZ model—3-BEP provides a high-safety-margin reference compound for neurotoxicity screening assays, including rotorod and locomotor activity tests, in anticonvulsant drug discovery pipelines [1][2].

Application
Selection Property
Validation Focus
MES seizure model dual-mechanism studies
Dual GABAA / Na+ channel mechanism
MES endpoint and neurotoxicity monitoring
Lactam sodium channel SAR assays
Sodium channel inhibition specificity
Voltage-clamp endpoint comparison
Picrotoxin-resistant circuit dissection
GABAA-independent seizure profile
Hippocampal slice electrophysiology
Neurotoxicity and protective index monitoring
Protective index reference context
Rotorod endpoint context
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